Lepachol acetate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lepachol acetate can be synthesized through the acetylation of lapachol. The process typically involves the reaction of lapachol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction of lapachol from natural sources followed by chemical modification. The extraction process includes solvent extraction techniques, and the subsequent acetylation is performed using standard organic synthesis protocols .

Analyse Des Réactions Chimiques

Types of Reactions: Lepachol acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the naphthoquinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones.

Applications De Recherche Scientifique

Lepachol acetate has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various naphthoquinone derivatives.

Biology: Studied for its antimicrobial and antiparasitic properties.

Medicine: Investigated for its anticancer and anti-inflammatory activities. .

Industry: Utilized in the development of pharmaceuticals and as a natural dye.

Mécanisme D'action

Lepachol acetate exerts its effects primarily through the generation of reactive oxygen species (ROS) and the inhibition of topoisomerases. The compound interacts with cellular enzymes, leading to the production of semiquinone radicals and ROS, which induce oxidative stress and damage cellular components. Additionally, this compound inhibits topoisomerase enzymes, disrupting DNA replication and transcription processes, ultimately leading to cell death .

Comparaison Avec Des Composés Similaires

Lepachol acetate is compared with other naphthoquinone derivatives such as:

Juglone: Isolated from black walnut, exhibits similar anticancer and antimicrobial properties.

Plumbagin: Obtained from Plumbago species, known for its anticancer and anti-inflammatory activities.

Atovaquone: A synthetic derivative of lapachol, used as an antimalarial and antipneumocystis agent

Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential as a lead compound for developing new therapeutic agents. Its ability to generate ROS and inhibit topoisomerases makes it a promising candidate for anticancer drug development .

Activité Biologique

Lepachol acetate, a compound derived from various plant sources, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Profile

- Chemical Formula : C16H16O2

- Molecular Weight : 256.29 g/mol

- CAS Number : 276204

This compound is structurally related to other bioactive compounds and is primarily extracted from plants such as Handroanthus impetiginosus and Catalpa ovata .

Anticancer Potential

Numerous studies have highlighted the anticancer properties of this compound, demonstrating its efficacy against various cancer cell lines. The mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of this compound

| Study | Cell Line | Mechanism of Action | Findings |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | Induction of Apoptosis | Significant reduction in cell viability (IC50 = 15 µg/mL) |

| Study 2 | HeLa (Cervical Cancer) | Cell Cycle Arrest | G2/M phase arrest observed at higher concentrations |

| Study 3 | A549 (Lung Cancer) | Inhibition of Metastasis | Reduced migration and invasion in wound healing assays |

- Apoptosis Induction : this compound triggers apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins. This leads to mitochondrial dysfunction and subsequent cell death.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at various phases, particularly G2/M, which halts the proliferation of cancer cells.

- Inhibition of Metastasis : Studies indicate that this compound can inhibit the metastatic potential of cancer cells by downregulating matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation.

Case Study 1: In Vitro Evaluation

In a study examining the effects of this compound on MCF-7 breast cancer cells, researchers found that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µg/mL, indicating potent cytotoxic effects .

Case Study 2: In Vivo Studies

Animal models treated with this compound showed significant tumor reduction compared to control groups. The compound was administered at doses correlating with effective plasma concentrations observed in vitro, demonstrating its therapeutic potential in vivo .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits several other biological activities:

- Antioxidant Activity : It has been reported to scavenge free radicals and reduce oxidative stress markers in cellular models.

- Anti-inflammatory Effects : this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.

Propriétés

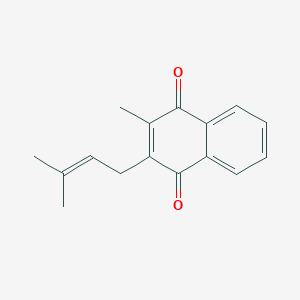

IUPAC Name |

2-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-10(2)8-9-12-11(3)15(17)13-6-4-5-7-14(13)16(12)18/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSPRNADVQNDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298499 | |

| Record name | Vitamin MK 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-78-8 | |

| Record name | Lepachol acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin MK 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.